![molecular formula C19H18N2O5S B2768617 Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1164551-85-2](/img/structure/B2768617.png)
Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Corrosion Inhibition in Mild Steel
Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate: has been investigated as a corrosion inhibitor for mild steel (MS) in hydrochloric acid (HCl) solution . Key findings include:
Plant Hormone Analog
While not directly studied for this compound, its structural features suggest potential as a plant hormone analog. The benzothiazole moiety resembles indole derivatives, which play essential roles in plant growth and development. Further research could explore its impact on plant physiology .
Crystal Engineering and Material Science
The crystal and molecular structures of related compounds have been studied using X-ray diffraction data . Researchers could explore the crystal engineering aspects of this compound, potentially leading to new materials with desirable properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and antioxidant activities .
Mode of Action
It is known that similar compounds interact with microbial species, resulting in strong antimicrobial action . The compound’s antioxidant activity is also notable .
Biochemical Pathways
Given its antimicrobial and antioxidant activities, it can be inferred that it may interact with pathways related to microbial growth and oxidative stress .
Result of Action
The result of the compound’s action is a strong antimicrobial effect against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain species . It also exhibits antioxidant activity .
properties
IUPAC Name |
methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-13-6-4-12(5-7-13)18(23)20-19-21(11-17(22)26-3)15-9-8-14(25-2)10-16(15)27-19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQCYVEZHOBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
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